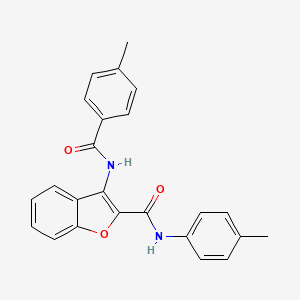
6-fluoro-N-(4-metilbencil)-3-tosilquinolin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity. These properties make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Aplicaciones Científicas De Investigación
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various targets such as theserotonin 5-HT 2A receptor . This receptor plays a key role in the regulation of cortical function and cognition .
Mode of Action
Compounds that interact with the serotonin 5-ht 2a receptor, like some psychedelics, are known to produce profound effects on perception . They are often discarded by the pharmaceutical industry due to their 5-HT 2A agonist activity .
Biochemical Pathways
Compounds that interact with the serotonin 5-ht 2a receptor are known to have significant effects on the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Pharmacokinetics
The structure-activity relationships of similar compounds, such as psychedelics, have been studied .
Result of Action
Compounds that interact with the serotonin 5-ht 2a receptor are known to produce unique and dramatic alterations in consciousness .
Action Environment
The effects of similar compounds can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinases, are also being explored for their potential to provide more environmentally friendly and efficient synthesis routes .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various halogenated quinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
- 6-fluoroquinoline
- 4-tosylquinoline
- N-(4-methylbenzyl)quinoline
Uniqueness
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is unique due to the combination of its fluorine atom, tosyl group, and methylbenzyl substituent. This combination imparts specific properties, such as increased stability and bioavailability, which may not be present in other similar compounds .
Propiedades
IUPAC Name |
6-fluoro-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-3-7-18(8-4-16)14-27-24-21-13-19(25)9-12-22(21)26-15-23(24)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSDXMGQOYMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)


![5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)
![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
